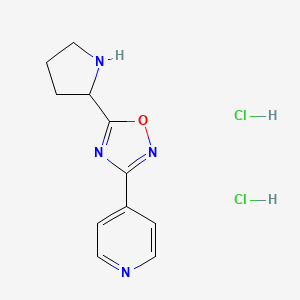
(9H-purin-6-yl)-L-tryptophan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-9H-purin-6-yl-L-tryptophan is a compound with the molecular formula C16H14N6O2 and a molecular weight of 322.33 g/mol It is a conjugate of purine and tryptophan, two significant biomolecules Purine is a heterocyclic aromatic organic compound, while tryptophan is an essential amino acid
Preparation Methods
The synthesis of N-9H-purin-6-yl-L-tryptophan typically involves the coupling of purine derivatives with tryptophan. One common method is the nucleophilic substitution of chlorine in 6-chloropurine or 2-amino-6-chloropurine with tryptophan as the nucleophile . The reaction conditions often include the use of a carbodiimide coupling agent to facilitate the formation of the amide bond between the purine and tryptophan moieties . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
N-9H-purin-6-yl-L-tryptophan can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its biological activity.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, modifying its properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-9H-purin-6-yl-L-tryptophan has several scientific research applications:
Mechanism of Action
The mechanism of action of N-9H-purin-6-yl-L-tryptophan involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, influencing their activity and modulating biological processes . For example, its antimicrobial activity may result from inhibiting key enzymes in bacterial metabolic pathways, while its antitumor effects could involve disrupting cellular signaling pathways .
Comparison with Similar Compounds
N-9H-purin-6-yl-L-tryptophan can be compared with other purine conjugates and tryptophan derivatives. Similar compounds include:
6-mercaptopurine derivatives: These compounds share the purine moiety and have been studied for their antitumor and immunosuppressive properties.
Purine nucleosides: These compounds, such as adenosine and guanosine, are naturally occurring and play crucial roles in cellular processes.
N-9H-purin-6-yl-L-tryptophan is unique due to its specific combination of purine and tryptophan, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C16H14N6O2 |
|---|---|
Molecular Weight |
322.32 g/mol |
IUPAC Name |
3-(1H-indol-3-yl)-2-(7H-purin-6-ylamino)propanoic acid |
InChI |
InChI=1S/C16H14N6O2/c23-16(24)12(5-9-6-17-11-4-2-1-3-10(9)11)22-15-13-14(19-7-18-13)20-8-21-15/h1-4,6-8,12,17H,5H2,(H,23,24)(H2,18,19,20,21,22) |
InChI Key |
GKAZDIDTEUPDLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC3=NC=NC4=C3NC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(10R,13R)-6-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14787518.png)

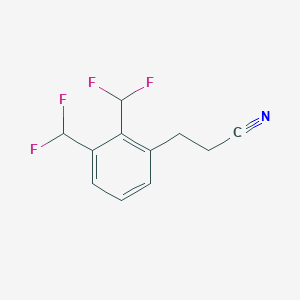


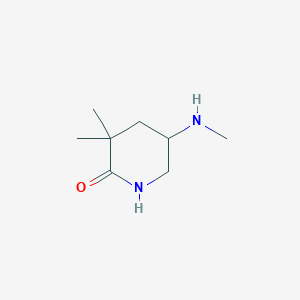
![6-(6-amino-8-chloropurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol;dihydrate](/img/structure/B14787546.png)
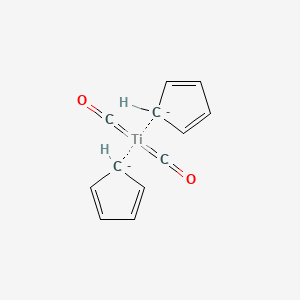
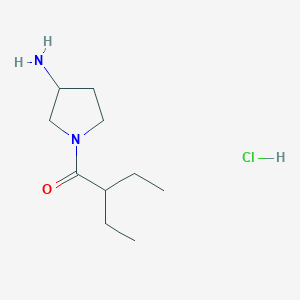

![zinc;4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid](/img/structure/B14787570.png)
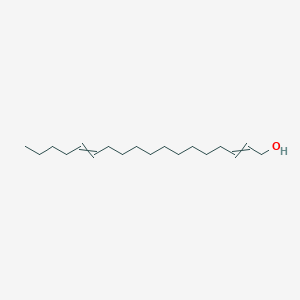
![2-(2-Cyclopropyl-3-ethynylbicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14787578.png)
